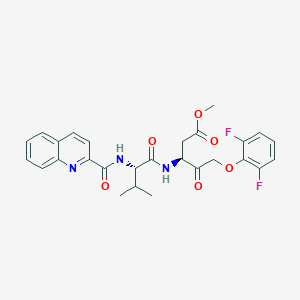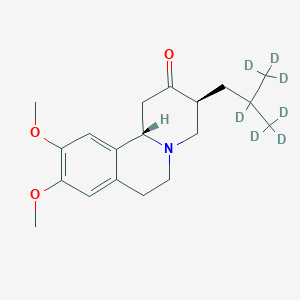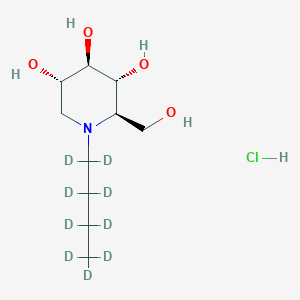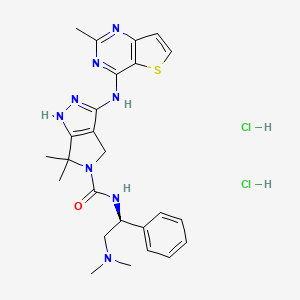
Q-VD(OMe)-OPh
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Q-VD(OMe)-Oph is an inhibitor of caspase.
Wissenschaftliche Forschungsanwendungen
Neuroprotection in Neonatal Stroke
Q-VD(OMe)-OPh, a dipeptidyl broad-spectrum caspase inhibitor, has been shown to provide neuroprotection in neonatal stroke models. It was observed to reduce cell death significantly in rats, resulting in substantial neuroprotection and attenuating neurological dysfunction. This inhibitor also demonstrated effectiveness in preventing the cleavage of caspase 3 and the up-regulation and cleavage of caspase 1 in vivo, indicating its potential as a therapeutic in neonatal brain injury treatment due to its specificity, effectiveness, and reduced toxicity (Renolleau et al., 2007).
Inhibition of Apoptosis in Various Models
This compound is recognized for its broad-spectrum inhibition of apoptosis. It's significantly more effective in preventing apoptosis than other inhibitors and is not toxic to cells even at extremely high concentrations. Its efficacy extends to preventing apoptosis mediated by major apoptotic pathways, making it a promising agent for use in vivo (Caserta et al., 2003).
Protection Against Bacterial Infection in Stroke
In addition to reducing ischemic brain damage, this compound has been noted to decrease susceptibility to post-stroke bacteremia and improve survival rates. This suggests that the compound may offer a dual protective effect, mitigating both neuronal damage and the vulnerability to infections following a stroke, thereby presenting a promising therapeutic avenue (Braun et al., 2007).
Therapeutic Efficacy Against Bacterial Skin Infections
This compound has shown therapeutic efficacy against preclinical methicillin-resistant Staphylococcus aureus skin infections. It alters the immune response, reducing apoptosis in certain immune cells and increasing necroptosis in others, thereby enhancing infection clearance. This suggests its potential as a nonantibiotic immunotherapy for treating bacterial infections (Alphonse et al., 2021).
Enhancing Recovery in Spinal Cord Injury
This compound has been used in experimental models of spinal cord injury, where its administration was found to improve histological and clinical results. It indicates the compound's potential in reducing the progression of necrosis and apoptosis, the two primary pathways contributing to the damage in spinal cord injuries (Aydoseli et al., 2016).
Eigenschaften
Molekularformel |
C26H25F2N3O6 |
|---|---|
Molekulargewicht |
527 |
IUPAC-Name |
methyl (3S)-5-(2,6-difluorophenoxy)-3-[[(2S)-3-methyl-2-(quinoline-2-carbonylamino)butanoyl]amino]-4-oxopentanoate |
InChI |
InChI=1S/C27H27F2N3O6/c1-15(2)24(32-26(35)20-12-11-16-7-4-5-10-19(16)30-20)27(36)31-21(13-23(34)37-3)22(33)14-38-25-17(28)8-6-9-18(25)29/h4-12,15,21,24H,13-14H2,1-3H3,(H,31,36)(H,32,35)/t21-,24-/m0/s1 |
SMILES |
CC(C)C(C(=O)NC(CC(=O)OC)C(=O)COC1=C(C=CC=C1F)F)NC(=O)C2=NC3=CC=CC=C3C=C2 |
Synonyme |
(S)-methyl 5-(2,6-difluorophenoxy)-3-((S)-3-methyl-2-(quinoline-2-carboxamido)butanamido)-4-oxopentanoate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![trisodium;[(2R,3S,4S,5R)-3,4-dihydroxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-(phosphonatomethyl)phosphinate](/img/structure/B1150278.png)






